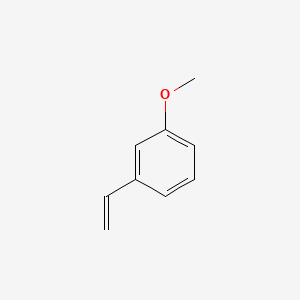
1-甲氧基-3-乙烯基苯
概述
描述
科学研究应用
1-Methoxy-3-vinylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex aromatic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs with anti-inflammatory and anticancer properties.
Industry: It is used in the production of polymers, resins, and fragrances due to its pleasant odor and chemical reactivity.
作用机制
Target of Action
The primary target of 1-Methoxy-3-vinylbenzene is the benzene ring. The benzene ring is a key component of many organic compounds and plays a crucial role in their chemical reactions .
Mode of Action
1-Methoxy-3-vinylbenzene interacts with its target through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining, step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The action of 1-Methoxy-3-vinylbenzene affects the electrophilic aromatic substitution pathway . This pathway involves the substitution of a hydrogen atom on the aromatic ring with an electrophile . The downstream effects of this pathway include the formation of various substituted benzene derivatives .
Pharmacokinetics
Like many other organic compounds, its bioavailability is likely to be influenced by factors such as its solubility, stability, and the presence of functional groups that can interact with biological molecules .
Result of Action
The result of 1-Methoxy-3-vinylbenzene’s action is the formation of a substituted benzene ring . This substituted benzene ring can then participate in further chemical reactions, leading to the synthesis of a wide variety of organic compounds .
Action Environment
The action, efficacy, and stability of 1-Methoxy-3-vinylbenzene can be influenced by various environmental factors. For example, the compound’s reactivity can be affected by the pH of the environment, the presence of other reactive species, and the temperature . Furthermore, 1-Methoxy-3-vinylbenzene should be stored in a dry environment at a temperature between 2-8°C to maintain its stability .
生化分析
Biochemical Properties
1-Methoxy-3-vinylbenzene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to undergo electrophilic aromatic substitution reactions, which are facilitated by its methoxy group. This group activates the benzene ring, making it more reactive towards electrophiles . The compound interacts with enzymes that catalyze these substitution reactions, such as cytochrome P450 enzymes, which are involved in the metabolism of various organic compounds. The nature of these interactions involves the formation of a positively charged intermediate, which is stabilized by the resonance effect of the methoxy group .
Cellular Effects
1-Methoxy-3-vinylbenzene has been observed to influence various cellular processes. It affects cell signaling pathways by interacting with receptors on the cell surface, leading to changes in gene expression and cellular metabolism. For instance, the compound can modulate the activity of enzymes involved in the synthesis of secondary metabolites, thereby impacting cellular functions such as growth and differentiation . Additionally, 1-Methoxy-3-vinylbenzene has been shown to induce oxidative stress in cells, which can lead to alterations in cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of action of 1-Methoxy-3-vinylbenzene involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes, leading to either inhibition or activation of their catalytic activity. For example, it can inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of other compounds . Additionally, 1-Methoxy-3-vinylbenzene can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in the modulation of various cellular processes, including cell growth, differentiation, and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Methoxy-3-vinylbenzene have been studied over time to understand its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light and heat . Long-term studies have shown that 1-Methoxy-3-vinylbenzene can have persistent effects on cellular function, including sustained changes in gene expression and enzyme activity
Dosage Effects in Animal Models
The effects of 1-Methoxy-3-vinylbenzene vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate enzyme activity and gene expression without causing significant adverse effects . At higher doses, 1-Methoxy-3-vinylbenzene can induce toxic effects, including liver and kidney damage, oxidative stress, and apoptosis . These dosage-dependent effects are crucial for determining the safe and effective use of the compound in biochemical and pharmacological studies.
Metabolic Pathways
1-Methoxy-3-vinylbenzene is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of reactive intermediates that can further react with other biomolecules . The compound’s metabolism also involves conjugation reactions, where it is linked to other molecules such as glucuronic acid, facilitating its excretion from the body . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
Within cells and tissues, 1-Methoxy-3-vinylbenzene is transported and distributed through interactions with specific transporters and binding proteins. The compound can bind to plasma proteins, which facilitate its transport through the bloodstream to various tissues . Additionally, 1-Methoxy-3-vinylbenzene can be taken up by cells through passive diffusion and active transport mechanisms . Its distribution within tissues is influenced by factors such as lipid solubility and the presence of specific binding sites on cellular membranes .
Subcellular Localization
The subcellular localization of 1-Methoxy-3-vinylbenzene is determined by its interactions with targeting signals and post-translational modifications. The compound can be localized to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects . These localization patterns are important for understanding the compound’s role in cellular processes and its potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: 1-Methoxy-3-vinylbenzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of anisole (methoxybenzene) with vinyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under mild conditions, yielding the desired product with good selectivity.
Industrial Production Methods: Industrial production of 1-Methoxy-3-vinylbenzene often involves the dehydrogenation of 1-methoxy-3-ethylbenzene. This process requires high temperatures and the presence of a dehydrogenation catalyst, such as chromium oxide (Cr2O3) supported on alumina. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions: 1-Methoxy-3-vinylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The methoxy group activates the benzene ring towards electrophilic attack, making it susceptible to reactions such as nitration, sulfonation, and halogenation.
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Hydrogenation: The vinyl group can be hydrogenated to form 1-methoxy-3-ethylbenzene using hydrogen gas (H2) and a palladium catalyst (Pd/C).
Common Reagents and Conditions:
Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) are used to introduce nitro groups.
Halogenation: Chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed:
Nitration: 1-Methoxy-3-nitrobenzene.
Halogenation: 1-Methoxy-3-chlorobenzene or 1-Methoxy-3-bromobenzene.
Oxidation: 1-Methoxy-3-formylbenzene or 1-Methoxy-3-carboxybenzene.
相似化合物的比较
1-Methoxy-4-vinylbenzene: Similar structure but with the vinyl group in the para position relative to the methoxy group.
1-Methoxy-2-vinylbenzene: Similar structure but with the vinyl group in the ortho position relative to the methoxy group.
1-Methoxy-3-ethylbenzene: Similar structure but with an ethyl group instead of a vinyl group.
Uniqueness: 1-Methoxy-3-vinylbenzene is unique due to the specific positioning of the methoxy and vinyl groups, which influences its reactivity and the types of reactions it can undergo. The presence of both electron-donating and electron-withdrawing groups on the benzene ring allows for a diverse range of chemical transformations, making it a versatile compound in organic synthesis.
属性
IUPAC Name |
1-ethenyl-3-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-3-8-5-4-6-9(7-8)10-2/h3-7H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PECUPOXPPBBFLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90342749 | |
| Record name | 1-Methoxy-3-vinylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90342749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
626-20-0 | |
| Record name | 1-Ethenyl-3-methoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=626-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methoxy-3-vinylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90342749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
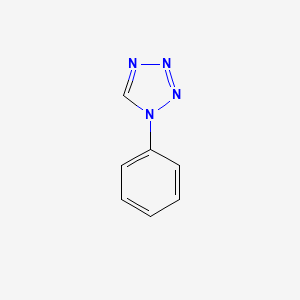
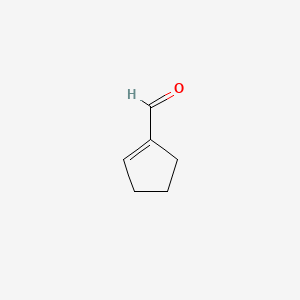
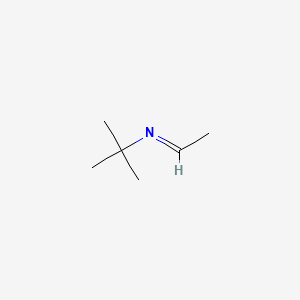
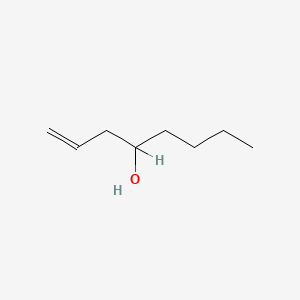



![3,4-Dihydro-2H-benzo[b]oxepin-5-one](/img/structure/B1583915.png)


![6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1583920.png)
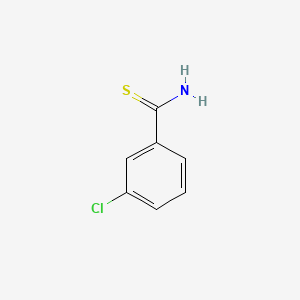
![2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1583923.png)

